molecular formula C5H7O3- B1231505 4-Oxopentanoate

4-Oxopentanoate

Cat. No. B1231505
M. Wt: 115.11 g/mol
InChI Key: JOOXCMJARBKPKM-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-oxopentanoate is a member of the class of oxopentanoates that is the conjugate base of 4-oxopentanoic acid. It has a role as a plant metabolite. It is a conjugate base of a 4-oxopentanoic acid.

Scientific Research Applications

Metabolic Studies in Pancreatic Islets

4-Oxopentanoate (or its derivatives) has been studied for its effects on pancreatic islets. Research shows that it stimulates islet-cell respiration, ketone-body formation, and biosynthetic activity without significantly affecting the metabolism of endogenous nutrients by islets. This compound is incorporated by islets into various molecules like CO2, water, and L-leucine. It suggests a critical role in metabolic pathways in pancreatic islets (Hutton, Sener, & Malaisse, 1979).

Analytical Chemistry and Fragmentation Mechanisms

In analytical chemistry, 4-oxopentanoic acid has been characterized using electrospray ionization and collision-induced dissociation experiments. These studies provide insights into the fragmentation pathways of this compound, which are crucial for understanding its chemical behavior and applications in analytical methodologies (Kanawati et al., 2008).

Enzymatic Methods for Determination in Plasma

An enzymatic method for estimating 4-methyl-2-oxopentanoate in plasma samples has been developed. This method is based on the kinetic measurement of the decrease of NADH absorbance and demonstrates applicability in comparative measurement of 4-methyl-2-oxopentanoate content in plasma (Schadewaldt et al., 1989).

Structural Analysis and Crystallography

Studies in crystallography have described the structural properties of 4-oxopentanoic acid. The compound exhibits a near-planar structure with molecules interacting via hydrogen bonds, forming specific chain structures in the crystal (Hachuła et al., 2013).

Biofuel Research

Ethyl levulinate (Ethyl 4-oxopentanoate) is considered a potential liquid fuel candidate derived from lignocellulosic biomass. Studies on its combustion kinetics have been conducted, providing essential insights for its application as a biofuel (Ghosh et al., 2018).

Extraction Studies

Investigations have been done on the extraction of 4-oxopentanoic acid using different diluents. These studies are significant for understanding the compound's behavior in various solvents and can have implications in industrial processes (Kumar et al., 2015).

properties

Product Name

4-Oxopentanoate

Molecular Formula

C5H7O3-

Molecular Weight

115.11 g/mol

IUPAC Name

4-oxopentanoate

InChI

InChI=1S/C5H8O3/c1-4(6)2-3-5(7)8/h2-3H2,1H3,(H,7,8)/p-1

InChI Key

JOOXCMJARBKPKM-UHFFFAOYSA-M

SMILES

CC(=O)CCC(=O)[O-]

Canonical SMILES

CC(=O)CCC(=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Oxopentanoate
Reactant of Route 2
Reactant of Route 2
4-Oxopentanoate
Reactant of Route 3
Reactant of Route 3
4-Oxopentanoate
Reactant of Route 4
Reactant of Route 4
4-Oxopentanoate
Reactant of Route 5
Reactant of Route 5
4-Oxopentanoate
Reactant of Route 6
Reactant of Route 6
4-Oxopentanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.